molecular formula C16H18N4O4S B14946193 ethyl 6-[4-(methoxycarbonyl)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate

ethyl 6-[4-(methoxycarbonyl)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate

Cat. No.: B14946193
M. Wt: 362.4 g/mol
InChI Key: KNVIYVKFELJOBP-UHFFFAOYSA-N
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Description

Ethyl 6-[4-(methoxycarbonyl)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of ethyl 6-[4-(methoxycarbonyl)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole moiety, forming the desired triazolothiadiazine scaffold. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 6-[4-(methoxycarbonyl)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 6-[4-(methoxycarbonyl)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its bioactive profile. It acts as an enzyme inhibitor, blocking the activity of enzymes such as carbonic anhydrase, cholinesterase, and others, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Ethyl 6-[4-(methoxycarbonyl)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate can be compared with other triazolothiadiazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic applications .

Properties

Molecular Formula

C16H18N4O4S

Molecular Weight

362.4 g/mol

IUPAC Name

ethyl 6-(4-methoxycarbonylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate

InChI

InChI=1S/C16H18N4O4S/c1-4-24-15(22)13-12(19-20-9(2)17-18-16(20)25-13)10-5-7-11(8-6-10)14(21)23-3/h5-8,12-13,19H,4H2,1-3H3

InChI Key

KNVIYVKFELJOBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(NN2C(=NN=C2S1)C)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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